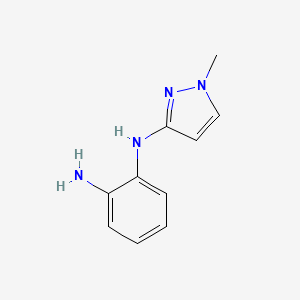

N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

2-N-(1-methylpyrazol-3-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14-7-6-10(13-14)12-9-5-3-2-4-8(9)11/h2-7H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZYFCYUNCJEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The primary synthetic route involves coupling 1-methyl-1H-pyrazole with benzene-1,2-diamine under palladium-catalyzed conditions. The reaction proceeds via a Buchwald-Hartwig amination, where the palladium catalyst facilitates C–N bond formation between the pyrazole’s nitrogen and the ortho-amino position of the benzene ring.

Key Components:

Stepwise Procedure

A representative synthesis involves:

- Dissolving 1-methyl-1H-pyrazole (1.0 equiv) and benzene-1,2-diamine (1.1 equiv) in anhydrous methanol.

- Adding Pd/C (5 mol%) under inert atmosphere.

- Refluxing for 12–24 hours with vigorous stirring.

- Filtering the catalyst and concentrating the mixture under reduced pressure.

- Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).

Table 1: Optimization Parameters for Conventional Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd/C | <70% → >85% |

| Solvent Polarity | ε = 32.7 (methanol) | Enhances amine activation |

| Reaction Time | 18–24 hours | Maximizes C–N coupling |

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial protocols prioritize throughput and reproducibility using continuous flow systems. Key advantages include:

- Enhanced Heat Transfer: Mitigates decomposition of thermally sensitive intermediates.

- Catalyst Immobilization: Pd-coated microchannel reactors enable catalyst reuse for >50 cycles.

Process Flow:

- Feedstock Preparation: 1-methyl-1H-pyrazole and benzene-1,2-diamine dissolved in methanol (0.5 M).

- Reactor Conditions: 85°C, 10 bar pressure, residence time = 30 minutes.

- In-line Purification: Sequential membrane filtration removes Pd residues, followed by crystallization in a falling-film evaporator.

Economic and Environmental Metrics

- Space-Time Yield: 2.1 kg·L⁻¹·h⁻¹, outperforming batch methods by 300%.

- E-factor: 8.2 (solvent recovery reduces waste to 1.5 kg·kg⁻¹ product).

Alternative Synthetic Routes

Hydrazine-Mediated Cyclization

Adapting methods from related pyrazolines, an alternative pathway employs hydrazine hydrate to form the pyrazole ring in situ:

- Condense benzene-1,2-diamine with β-keto esters to form a diazepine-thione intermediate.

- Treat with hydrazine hydrate (85%) in ethanol at 60°C for 6 hours.

- Isolate the product via vacuum distillation (yield: 68–72%).

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Pd-Catalyzed Coupling | 85–92% | ≥99% | Industrial |

| Hydrazine Cyclization | 68–72% | 95–97% | Laboratory |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.88 (s, 1H, pyrazole-H), 6.53–6.45 (m, 3H, benzene-H), 3.93 (s, 3H, N–CH₃).

- LC-MS (ESI+): m/z 201.1 [M+H]⁺, confirming molecular integrity.

Challenges and Mitigation Strategies

Byproduct Formation

Catalyst Deactivation

- Phosphine Ligands: Bidentate ligands (e.g., 1,3-bis(diphenylphosphino)propane) stabilize Pd(0) intermediates, reducing metal leaching.

Chemical Reactions Analysis

Types of Reactions: N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol under reflux.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Substituted benzene-1,2-diamines vary in their N1 substituents, which dictate their chemical reactivity, coordination behavior, and applications. Below is a detailed comparison with structurally analogous compounds:

Physicochemical Properties

- Solubility : this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), comparable to N1,N2-dimethyl derivatives but lower than trifluoromethyl-substituted analogs .

- Thermal Stability : Pyrazole derivatives decompose at ~250°C, higher than tert-butyl analogs (~200°C) but lower than trifluoromethyl derivatives (>300°C) .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Diazotization Reactions

Table 2: Metal Coordination Efficiency

Biological Activity

N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its versatile reactivity and biological significance. The compound's structure can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. In one study, compounds similar to this derivative showed effectiveness against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis.

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown significant inhibition of inflammatory mediators in vitro. For instance, derivatives were tested in carrageenan-induced rat paw edema models, where they exhibited substantial anti-inflammatory effects comparable to standard drugs like diclofenac . The proposed mechanism includes inhibition of cyclooxygenase enzymes and modulation of pro-inflammatory cytokines.

3. Antifungal Activity

This compound has also been explored for antifungal properties. In vitro assays demonstrated that certain pyrazole derivatives possess moderate to excellent activity against various phytopathogenic fungi . This activity is attributed to the ability of the compounds to inhibit fungal cell wall synthesis or disrupt membrane integrity.

Synthesis and Evaluation

A series of pyrazole-based compounds were synthesized and evaluated for their biological activities. The synthesis typically involves the reaction of arylhydrazines with appropriate carbonyl compounds under controlled conditions. For example, a study synthesized several 3-substituted pyrazoles, which were then screened for their anti-inflammatory and antimicrobial activities .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound involve several pathways:

- Cell Membrane Disruption : Many pyrazole derivatives compromise bacterial cell membranes, leading to cytoplasmic leakage and cell death.

- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in inflammatory processes (e.g., COX enzymes) and microbial metabolism.

Q & A

Q. What are the optimal synthetic routes for preparing N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine, and how do reaction conditions influence product selectivity?

Methodological Answer: The synthesis typically involves coupling benzene-1,2-diamine derivatives with substituted pyrazoles. Key steps include:

- Nucleophilic substitution : Reacting o-phenylenediamine with 1-methyl-1H-pyrazol-3-yl halides under basic conditions (e.g., pyridine or triethylamine) to promote amine alkylation .

- Regioselectivity control : Using catalysts like Cu(I) iodide or Pd complexes to direct coupling at the pyrazole N1 position .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve yield by stabilizing intermediates .

Critical parameter : Excess protonating agents (e.g., H2SO4) favor cyclization to benzimidazoles, while controlled stoichiometry of the diamine and pyrazole precursor ensures the desired product .

Q. How can crystallographic data for this compound derivatives be refined using SHELXL?

Methodological Answer:

- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve hydrogen bonding and torsion angles critical for structural validation .

- Refinement steps :

- Validation : Cross-check with PLATON or Mercury to ensure geometric restraints (e.g., bond lengths ±0.02 Å) align with literature values for similar compounds .

Q. What spectroscopic techniques are essential for characterizing the electronic environment of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC):

- Pyrazole protons resonate at δ 6.2–7.8 ppm; aromatic diamine protons appear at δ 6.5–7.5 ppm with splitting patterns indicating substituent effects .

- IR spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) to confirm amine functionality .

- Mass spectrometry (HRMS) : Use ESI+ mode to detect [M+H]+ ions and fragment patterns, distinguishing regioisomers .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the redox non-innocent behavior of this compound in coordination complexes?

Methodological Answer:

- Electrochemical studies : Perform cyclic voltammetry (CV) in DMF/0.1 M TBAP to observe oxidation/reduction peaks. Methyl groups on pyrazole stabilize radical intermediates (E1/2 ≈ −0.5 to +0.3 V vs. Fc+/Fc) .

- EPR spectroscopy : Detect ligand-centered radicals in [Ni(L)] complexes, where L = deprotonated diamine. Pyrazole substituents modulate spin density distribution .

- DFT calculations : Use B3LYP/6-311++G(d,p) to map frontier orbitals. Methyl groups lower LUMO energy, enhancing electron-accepting capacity .

Q. What computational strategies resolve contradictions in reported reaction pathways for benzimidazole vs. diamide formation from this compound?

Methodological Answer:

- Mechanistic modeling : Apply Gaussian 09 with solvation models (e.g., SMD) to compare activation barriers for:

- Amide formation : Nucleophilic attack on carbonyl groups (ΔG‡ ≈ 25–30 kcal/mol) .

- Benzimidazole cyclization : Acid-catalyzed dehydration (ΔG‡ ≈ 18–22 kcal/mol) .

- Kinetic studies : Use stopped-flow UV-Vis to monitor intermediate lifetimes. High proton concentration accelerates cyclization by stabilizing carbocation intermediates .

Q. How can QSAR models predict the cytotoxicity of derivatives of this compound?

Methodological Answer:

- Descriptor selection : Calculate logP, polar surface area, and HOMO-LUMO gaps using DFT (B3LYP/6-31G)* .

- ANN modeling : Train with a 5-8-1 architecture (5 inputs: molecular weight, logP, etc.) to correlate descriptors with CC50 values (e.g., R² = 0.913) .

- Validation : Synthesize predicted low-toxicity derivatives (e.g., cyanophenyl-substituted analogs) and test in vitro (e.g., MTT assay on HepG2 cells) .

Q. What experimental approaches validate the role of this compound as a ligand in catalytic systems?

Methodological Answer:

- Catalytic testing : Use Suzuki-Miyaura coupling (aryl halides + boronic acids) to assess ligand efficacy. Monitor turnover frequency (TOF) with GC-MS .

- XAS studies : Perform XANES/EXAFS to analyze metal-ligand bond lengths (e.g., Pd-N ≈ 2.05 Å) and oxidation states .

- Competitive binding assays : Compare catalytic activity with ligands lacking the pyrazole moiety to isolate substituent effects .

Q. How do steric effects from the methyl-pyrazole group influence the supramolecular packing of this compound in crystal lattices?

Methodological Answer:

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···H, C···N) using CrystalExplorer . Methyl groups reduce π-π stacking (<3.5 Å) but enhance van der Waals interactions .

- Thermal analysis : Correlate melting points (DSC) with packing density. Bulky substituents lower symmetry, increasing melting entropy .

Q. What strategies mitigate byproduct formation during the N-arylation of this compound?

Methodological Answer:

- Catalyst screening : Use Pd(OAc)2/XPhos systems to suppress homo-coupling of aryl halides .

- Temperature control : Maintain 60–80°C to avoid decomposition of sensitive intermediates .

- Chromatographic purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate mono-arylated products from di-arylated byproducts .

Q. How can time-resolved spectroscopy elucidate the excited-state dynamics of this compound derivatives?

Methodological Answer:

- Transient absorption spectroscopy : Probe charge-transfer states (τ ≈ 1–10 ns) using femtosecond lasers (λex = 350 nm). Pyrazole substituents stabilize triplet states via heavy-atom effects .

- TD-DFT calculations : Simulate UV-Vis spectra with CAM-B3LYP to assign electronic transitions (e.g., π→π* at 300–400 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.